molecular formula C14H18N2O2 B2839039 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers CAS No. 2408974-42-3

3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers

Cat. No.: B2839039
CAS No.: 2408974-42-3
M. Wt: 246.31
InChI Key: XHKRYPHYFLZZIA-UHFFFAOYSA-N
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Description

3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers is a complex organic compound with a unique structure that combines elements of pyrrole and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrrole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays

Mechanism of Action

The mechanism of action of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carbonylthiophene-2-carboxamide
  • 3-Phenyl-1H-pyrazol-5-ylmethanone

Uniqueness

Compared to similar compounds, 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers stands out due to its specific combination of pyrrole and pyran rings, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-14(17)16-8-11(10-4-2-1-3-5-10)12-9-18-7-6-13(12)16/h1-5,11-13H,6-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKRYPHYFLZZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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